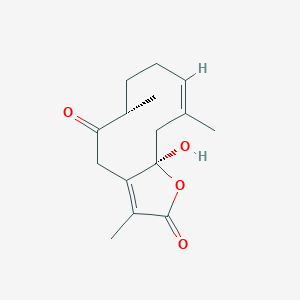
Curdionolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curdionolide A is a germacrane-type sesquiterpene lactone isolated from the rhizomes of Curcuma wenyujin, a plant commonly used in traditional Chinese medicine . This compound has garnered attention due to its unique chemical structure and potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Curdionolide A can be synthesized through various methods, including the use of silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC) . The isolation process involves extracting the rhizomes of Curcuma wenyujin with ethanol, followed by partitioning the extract with ethyl acetate and n-butanol. The fractions are then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Curdionolide A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions often involve reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for treating conditions like cancer and cardiovascular diseases.
Industry: May be used in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Curdionolide A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in lipopolysaccharide-activated macrophages, suggesting its role in modulating inflammatory responses . Additionally, it may interact with apoptotic proteins and cell adhesion molecules, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Curdionolide A is unique among germacrane-type sesquiterpenes due to its specific chemical structure and biological activities. Similar compounds include:
Curdionolide B: Another germacrane-type sesquiterpene lactone with similar pharmacological properties.
Curdionolide C: A germacrane-type sesquiterpene lactam with distinct structural features.
Methyl this compound:
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(6S,9Z,11aR)-11a-hydroxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-2,5-dione |
InChI |
InChI=1S/C15H20O4/c1-9-5-4-6-10(2)13(16)7-12-11(3)14(17)19-15(12,18)8-9/h5,10,18H,4,6-8H2,1-3H3/b9-5-/t10-,15+/m0/s1 |
InChI Key |
SCOXWKWLFRIELY-LPBQMQTMSA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(\C[C@@]2(C(=C(C(=O)O2)C)CC1=O)O)/C |
Canonical SMILES |
CC1CCC=C(CC2(C(=C(C(=O)O2)C)CC1=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















